molecular formula C13H19O5P B099347 Ethyl 4-(diethoxyphosphoryl)benzoate CAS No. 17067-92-4

Ethyl 4-(diethoxyphosphoryl)benzoate

Cat. No. B099347
CAS RN: 17067-92-4
M. Wt: 286.26 g/mol
InChI Key: NGVFPROCAZKXQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(diethoxyphosphoryl)benzoate is a chemical compound that has been studied for its potential applications in various fields of chemistry. While the provided papers do not directly discuss Ethyl 4-(diethoxyphosphoryl)benzoate, they do provide insights into related compounds and their chemical behaviors, which can be informative for understanding the properties and potential uses of Ethyl 4-(diethoxyphosphoryl)benzoate.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, involves specific reactions that are crucial for the formation of the desired product. This compound was prepared as an anti-juvenile hormone agent and showed biological activity when tested on larvae . Another related synthesis involves the preparation of diethyl (dichloromethyl)phosphonate, which is used in the synthesis of alkynes . These methods provide a foundation for the synthesis of Ethyl 4-(diethoxyphosphoryl)benzoate, suggesting that similar techniques could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-(diethoxyphosphoryl)benzoate has been determined using crystallographic data and molecular modeling . The study of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate revealed the impact of different alkyl chain lengths on mesogenic behaviors . This information is valuable for predicting the molecular structure and behavior of Ethyl 4-(diethoxyphosphoryl)benzoate.

Chemical Reactions Analysis

The chemical reactions involving compounds with a similar structure to Ethyl 4-(diethoxyphosphoryl)benzoate include Michael addition reactions, as seen in the synthesis of 2-diethoxyphosphoryl-4-nitroalkanoates . These reactions are versatile and can lead to the formation of various lactones and lactams, indicating that Ethyl 4-(diethoxyphosphoryl)benzoate could also be a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have been characterized using techniques such as FTIR, NMR, Mass spectrometry, and single crystal XRD . These compounds exhibit liquid crystalline properties, which are significant for applications in LCDs and temperature sensing devices . The study of these properties provides a basis for understanding the physical and chemical characteristics of Ethyl 4-(diethoxyphosphoryl)benzoate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : Ethyl 4-(diethoxyphosphoryl)benzoate has been studied in the context of chemical synthesis. For instance, Mitsunobu and Yamada (1967) explored its use in the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts (Mitsunobu & Yamada, 1967).

Biological and Pharmaceutical Research

Material Science and Optics

  • Optical Nonlinear Properties : Abdullmajed et al. (2021) and Kiven et al. (2023) investigated the compound's optical nonlinear properties, highlighting its potential in materials science, particularly in the development of optical limiters and nonlinear optical materials (Abdullmajed et al., 2021), (Kiven et al., 2023).

Other Applications

  • Liquid Crystal Research : Studies such as those by Mehmood et al. (2018) and Dai et al. (2013) explored the use of Ethyl 4-(diethoxyphosphoryl)benzoate derivatives in liquid crystal research, contributing to advancements in liquid crystal display technology (Mehmood et al., 2018), (Dai et al., 2013).

Safety And Hazards

The safety data sheet for Ethyl benzoate, a related compound, indicates that it is a combustible liquid and is toxic to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 4-diethoxyphosphorylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFPROCAZKXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378646
Record name Ethyl 4-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(diethoxyphosphoryl)benzoate

CAS RN

17067-92-4
Record name Ethyl 4-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sealed pressure flask, flushed with N2, containing a mixture of 4-bromo-benzoic acid ethyl ester (2a) (5 g, 0.0218 mol), diethyl phosphite (3.093 mL, 0.024 mol), NMM (2.88 mL, 0.0262 mmol) and Pd(PPh3)4 (2.017 g, 0.00175 mol) in acetonitrile (20 mL) was stirred at ambient temperature for 5-10 min, then heated at 90° C. for 18 hours. The reaction mixture was filtered through celite, and the celite was washed with EtOAc (3×30 mL) until the filtrate showed little or no evidence of product by HPLC. The combined organics were dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by silica gel flash chromatography to give a pale yellow oil (4.24 g). 1H NMR (300 MHz, CDCl3) δ (ppm)) 1.36 (m, 6H), 1.42 (t, J=7 Hz, 3H), 4.16 (m, 4H), 4.42 (q, J=7 Hz, 2H),7.93 (m, 2H), 8.15 (m, 2H). 31P NMR (121 MHz, CDCl3) δ 17.63.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.093 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.017 g
Type
catalyst
Reaction Step One
Name
Quantity
2.88 mL
Type
catalyst
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Lapierre, TMT Le, B Schiavi, D Thevenet… - … Process Research & …, 2023 - ACS Publications
Herein we disclose our study toward the synthesis of aryl phosphonates using either photocatalytic conditions or a photoinduced process. First, a phosphonylation reaction catalyzed by …
Number of citations: 2 pubs.acs.org
Y Luo, J Wu - pstorage-acs-6854636.s3 …
All reactions were performed in test tubes under nitrogen atmosphere at 70 C. Flash column chromatography was performed using silica gel (60-Å pore size, 32–63 µm, standard grade)…
W Zhang - 2016 - scholarworks.wm.edu
Artificial Photosynthesis (AP) focuses on finding a way to harness solar energy to generate a chemical fuel. TiO2 semiconductors are of interest to AP research due to its relatively low …
Number of citations: 1 scholarworks.wm.edu

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